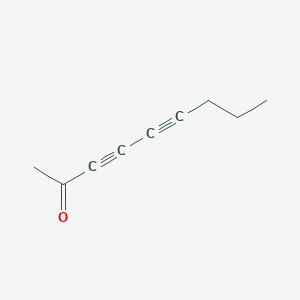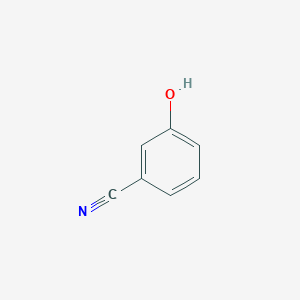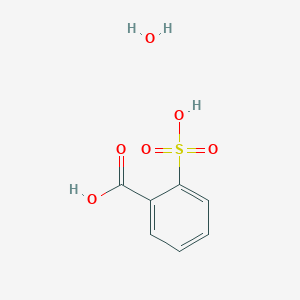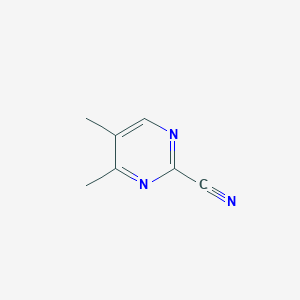
HNMPA
Overview
Description
Hydroxy-2-naphthalenylmethylphosphonic acid is a compound known for its role as an inhibitor of insulin receptor tyrosine kinase. This compound is particularly significant in biochemical research due to its ability to inhibit insulin-stimulated glucose oxidation in isolated rat adipocytes .
Mechanism of Action
Target of Action
HNMPA primarily targets the insulin receptor tyrosine kinase . This receptor is a high-affinity cell surface receptor for insulin, a hormone that regulates the metabolism of carbohydrates, fats, and protein by promoting the absorption of glucose from the blood into liver, fat, and skeletal muscle cells .
Mode of Action
This compound acts as an inhibitor of the insulin receptor tyrosine kinase . It inhibits both serine and tyrosine autophosphorylation by the human insulin receptor . Autophosphorylation is a process where a phosphate group is added to a protein by itself, leading to a change in the protein’s function. By inhibiting this process, this compound can modulate the activity of the insulin receptor .
Biochemical Pathways
The inhibition of the insulin receptor tyrosine kinase by this compound affects the insulin signaling pathway . This pathway is crucial for regulating glucose uptake and metabolism. By inhibiting the autophosphorylation of the insulin receptor, this compound can affect the downstream effects of this pathway .
Pharmacokinetics
This compound is soluble in ethanol and DMSO, which can impact its bioavailability . It’s important to note that this compound is membrane impermeable , which means it cannot easily cross cell membranes. This property can affect its distribution and elimination in the body .
Result of Action
The inhibition of the insulin receptor tyrosine kinase by this compound can lead to changes in cellular responses to insulin . This includes a decrease in insulin receptor serine phosphorylation , which can affect the receptor’s ability to transmit signals inside the cell .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and efficacy . Additionally, its stability can be affected by storage conditions . It’s recommended to store this compound at -20°C under desiccating conditions .
Biochemical Analysis
Biochemical Properties
(Hydroxy-2-naphthalenylmethyl)phosphonic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine and tyrosine autophosphorylation by the human insulin receptor . This interaction with the insulin receptor is crucial for the regulation of insulin signaling pathways.
Cellular Effects
The effects of (Hydroxy-2-naphthalenylmethyl)phosphonic acid on cells are primarily related to its role as an insulin receptor tyrosine kinase inhibitor. By inhibiting the autophosphorylation of the insulin receptor, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, (Hydroxy-2-naphthalenylmethyl)phosphonic acid exerts its effects through binding interactions with the insulin receptor, leading to the inhibition of the receptor’s tyrosine kinase activity . This inhibition prevents the autophosphorylation of the receptor, thereby influencing gene expression and cellular signaling pathways .
Preparation Methods
Hydroxy-2-naphthalenylmethylphosphonic acid can be synthesized through various synthetic routes. One common method involves the reaction of 2-naphthol with phosphorus trichloride, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Hydroxy-2-naphthalenylmethylphosphonic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur in the presence of nucleophiles or electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -20°C to 100°C. Major products formed from these reactions include various phosphonic acid derivatives and substituted naphthalenes.
Scientific Research Applications
Hydroxy-2-naphthalenylmethylphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein phosphorylation.
Medicine: It is investigated for its potential therapeutic effects in treating diseases related to insulin resistance and diabetes.
Comparison with Similar Compounds
Hydroxy-2-naphthalenylmethylphosphonic acid can be compared with other similar compounds such as:
Hydroxy-2-naphthalenylmethylphosphonic acid trisacetoxymethyl ester: This compound is a cell-permeable analog that yields the parent compound upon cleavage by cytosolic esterases.
Vidarabine: A nucleoside antibiotic with antineoplastic properties and broad-spectrum activity against DNA viruses.
Gefitinib: An epidermal growth factor receptor inhibitor used in the treatment of non-small-cell lung cancers.
The uniqueness of hydroxy-2-naphthalenylmethylphosphonic acid lies in its specific inhibition of insulin receptor tyrosine kinase, which distinguishes it from other kinase inhibitors that may target different receptors or pathways.
Properties
IUPAC Name |
[hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJJLDJPDLKNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923614 | |
| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120943-99-9 | |
| Record name | (Hydroxy-2-naphthalenylmethyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120943999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















